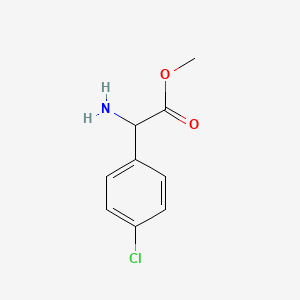

Methyl 2-amino-2-(4-chlorophenyl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-(4-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWZTDMEYWXSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377107 | |

| Record name | Methyl 2-amino-2-(4-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43189-20-4 | |

| Record name | Methyl α-amino-4-chlorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43189-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-2-(4-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amino-(4-chloro-phenyl)acetic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Racemic Methyl 2-amino-2-(4-chlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemic Methyl 2-amino-2-(4-chlorophenyl)acetate is a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. Its structure, featuring a chiral center and a halogenated aromatic ring, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to support research and development efforts.

Synthetic Pathways

Two principal synthetic strategies are commonly employed for the preparation of racemic this compound. Both methods first involve the synthesis of the corresponding amino acid, 2-amino-2-(4-chlorophenyl)acetic acid (also known as 4-chlorophenylglycine), which is subsequently esterified.

-

Strecker Synthesis: This is a classic and widely used method for the synthesis of α-amino acids from aldehydes.[1][2][3]

-

Bucherer-Bergs Reaction: This multicomponent reaction provides an alternative route to the hydantoin precursor of the desired amino acid.[4][5]

The overall synthetic scheme can be visualized as a two-step process.

Figure 1: Overall synthetic workflow for Racemic this compound.

Experimental Protocols

Method 1: Strecker Synthesis of 4-Chlorophenylglycine followed by Esterification

This is a robust and well-established method for the synthesis of α-amino acids.[1][2][3]

Step 1: Synthesis of Racemic 2-amino-2-(4-chlorophenyl)acetonitrile

Figure 2: Workflow for the synthesis of the aminonitrile intermediate.

Protocol:

-

In a well-ventilated fume hood, a solution of 4-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol is prepared in a reaction vessel equipped with a stirrer and a thermometer.

-

A solution of ammonium chloride (1.1 eq) in water is added to the aldehyde solution.

-

The mixture is cooled in an ice bath to 0-5 °C.

-

A solution of sodium cyanide (1.1 eq) in water is added dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The resulting aminonitrile can be isolated by extraction with an organic solvent (e.g., ethyl acetate) and evaporation of the solvent.

Step 2: Hydrolysis to Racemic 4-Chlorophenylglycine

Protocol:

-

The crude 2-amino-2-(4-chlorophenyl)acetonitrile from the previous step is treated with a strong acid, such as concentrated hydrochloric acid.

-

The mixture is heated at reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

-

After cooling, the pH of the solution is adjusted to the isoelectric point of the amino acid (around pH 6-7) with a base (e.g., ammonium hydroxide) to precipitate the racemic 4-chlorophenylglycine.

-

The solid product is collected by filtration, washed with cold water, and dried.

Step 3: Esterification to Racemic this compound

Protocol:

-

Racemic 4-chlorophenylglycine (1.0 eq) is suspended in methanol.

-

The mixture is cooled in an ice bath, and thionyl chloride (1.2-1.5 eq) is added dropwise.

-

The reaction mixture is then stirred at room temperature or gently heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

The excess methanol and thionyl chloride are removed under reduced pressure.

-

The residue is dissolved in water and the pH is adjusted to 8-9 with a base (e.g., saturated sodium bicarbonate solution) to obtain the free ester.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the racemic methyl ester.

Method 2: Bucherer-Bergs Reaction followed by Hydrolysis and Esterification

This method proceeds via a hydantoin intermediate, which is then hydrolyzed to the amino acid.[4][5]

Step 1: Synthesis of 5-(4-chlorophenyl)hydantoin

Figure 3: Workflow for the Bucherer-Bergs synthesis of the hydantoin intermediate.

Protocol:

-

A mixture of 4-chlorobenzaldehyde (1.0 eq), potassium cyanide (or sodium cyanide) (2.0 eq), and ammonium carbonate (2.0 eq) is prepared in a mixture of ethanol and water.

-

The reaction mixture is heated in a sealed vessel at a temperature of 60-80 °C for several hours.

-

Upon cooling, the 5-(4-chlorophenyl)hydantoin product crystallizes out of the solution.

-

The solid is collected by filtration, washed with water, and dried.

Step 2: Hydrolysis to Racemic 4-Chlorophenylglycine

Protocol:

-

The 5-(4-chlorophenyl)hydantoin is hydrolyzed by heating with a strong base, such as a solution of sodium hydroxide or barium hydroxide.

-

The reaction mixture is heated at reflux for an extended period until the hydrolysis is complete.

-

The reaction mixture is then cooled and acidified with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to precipitate the racemic 4-chlorophenylglycine.

-

The product is isolated by filtration, washed with cold water, and dried.

Step 3: Esterification to Racemic this compound

The esterification is carried out following the same procedure as described in Method 1, Step 3.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of racemic this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Strecker Synthesis | ||||||

| Aminonitrile Formation | 4-Chlorobenzaldehyde | NH₄Cl, NaCN | Methanol/Water | 0-25 | 4-12 | 85-95 |

| Hydrolysis | 2-amino-2-(4-chlorophenyl)acetonitrile | conc. HCl | Water | Reflux | 6-12 | 70-85 |

| Bucherer-Bergs | ||||||

| Hydantoin Formation | 4-Chlorobenzaldehyde | KCN, (NH₄)₂CO₃ | Ethanol/Water | 60-80 | 6-18 | 80-90 |

| Hydrolysis | 5-(4-chlorophenyl)hydantoin | NaOH or Ba(OH)₂ | Water | Reflux | 12-24 | 75-90 |

| Esterification | 4-Chlorophenylglycine | Thionyl Chloride | Methanol | 25-65 | 4-8 | 80-95 |

Purification and Characterization

Purification:

The crude racemic this compound can be purified by several methods:

-

Recrystallization: The product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol/water, to improve its purity.

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed, using a solvent system such as ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking.

Characterization:

The structure and purity of the final product can be confirmed by various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.7 ppm), the α-proton (singlet, ~4.5 ppm), the amino protons (broad singlet, variable), and the aromatic protons (two doublets, ~7.3-7.4 ppm). |

| ¹³C NMR | Signals for the ester carbonyl carbon (~173 ppm), the α-carbon (~58 ppm), the methoxy carbon (~52 ppm), and the aromatic carbons. |

| IR (Infrared) Spectroscopy | Characteristic absorptions for the N-H stretch of the amine (~3300-3400 cm⁻¹), the C=O stretch of the ester (~1740 cm⁻¹), and C-Cl stretch in the aromatic region. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (199.63 g/mol ).[6] |

Safety Considerations

-

Cyanide Compounds: Sodium cyanide and potassium cyanide are highly toxic. All manipulations involving these reagents must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. A cyanide antidote kit should be readily available.

-

Thionyl Chloride: This reagent is corrosive and lachrymatory. It should be handled in a fume hood with appropriate PPE.

-

Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

This guide provides a foundational understanding of the synthesis of racemic this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. This compound hydrochloride | C9H11Cl2NO2 | CID 12803949 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 2-amino-2-(4-chlorophenyl)acetate: Chemical Properties, Structure, and Analysis

Abstract: This technical guide provides a comprehensive overview of Methyl 2-amino-2-(4-chlorophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical structure, physicochemical properties, and standard analytical methodologies. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. All quantitative data is summarized in tabular format, and detailed protocols for spectroscopic analysis are provided.

Chemical Structure and Identification

This compound is an alpha-amino acid ester. Its structure features a central alpha-carbon bonded to an amino group, a methyl ester group, a hydrogen atom, and a 4-chlorophenyl group. The presence of a chiral center at the alpha-carbon means the compound can exist as different stereoisomers. It is commonly handled as a hydrochloride salt to improve stability and solubility.[1]

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers This table summarizes the key identifiers for the parent compound and its common hydrochloride salt.

| Identifier | Value (Parent Compound) | Value (Hydrochloride Salt) | Reference |

| IUPAC Name | This compound | This compound;hydrochloride | [1] |

| CAS Number | 24095-25-4 (unspecified stereochemistry) | 42718-19-4 | [1][2] |

| Molecular Formula | C₉H₁₀ClNO₂ | C₉H₁₁Cl₂NO₂ | [1][2] |

| InChI | InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3 | InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H | [1] |

| InChIKey | ZWBKRFSWSJDCIF-UHFFFAOYSA-N | SLFXIBKUZFTNJA-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C(C1=CC=C(C=C1)Cl)N | COC(=O)C(C1=CC=C(C=C1)Cl)N.Cl | [1] |

Physicochemical Properties

The physicochemical properties are crucial for handling, formulation, and development. The compound is typically a solid at room temperature.[3]

Table 2: Physicochemical Data

| Property | Value (Parent Compound) | Value (Hydrochloride Salt) | Reference |

| Molecular Weight | 199.63 g/mol | 236.09 g/mol | [1][4][5] |

| Monoisotopic Mass | 199.0400063 Da | 235.0166840 Da | [1][4][5] |

| Appearance | White to off-white solid (inferred) | White to off-white solid | [3] |

| Polar Surface Area | 52.3 Ų | 52.3 Ų | [1][4] |

Analytical and Experimental Protocols

Structural confirmation and purity assessment are critical. The following sections detail standard experimental protocols for the spectroscopic analysis of this compound and related compounds.

Caption: General workflow for spectroscopic analysis of the target compound.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.[6]

-

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[6] Ensure complete dissolution, using sonication if necessary.[6]

-

¹H NMR Instrument Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.[6]

-

Pulse Program: Standard single-pulse sequence.[6]

-

Acquisition Time: 2-4 seconds.[6]

-

Relaxation Delay: 1-5 seconds.[6]

-

Number of Scans: 16-64, depending on concentration.[6]

-

Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.[6]

-

-

¹³C NMR Instrument Parameters:

-

Infrared (IR) Spectroscopy

-

Objective: To identify functional groups present in the molecule.

-

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[6] No further preparation is typically needed.

-

Data Acquisition:

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[6]

-

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe.[6]

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[6]

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole).[6]

-

Detection: A detector records the abundance of each ion at specific m/z values. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.[6]

-

Synthesis and Biological Context

Representative Synthesis

This compound is typically synthesized via Fischer esterification of its parent carboxylic acid, 2-amino-2-(4-chlorophenyl)acetic acid.

-

Protocol: Fischer Esterification

-

Suspend 2-amino-2-(4-chlorophenyl)acetic acid in anhydrous methanol.

-

Cool the mixture in an ice bath (0-5 °C).

-

Slowly bubble dry hydrogen chloride (HCl) gas through the mixture or add thionyl chloride (SOCl₂) dropwise with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude solid (the hydrochloride salt) can be recrystallized from a suitable solvent system like methanol/diethyl ether to yield the pure product.

-

Role in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block. Phenylglycine derivatives are valuable unnatural amino acids used in the synthesis of various bioactive molecules.[7] For instance, the parent acid, (R)-2-amino-2-(4-chlorophenyl)acetic acid, is a precursor for synthesizing anticonvulsants like (R)-5-(4-chlorophenyl)hydantoin.[8] Furthermore, related 2-substituted phenyl glycine esters are key intermediates in the preparation of antiplatelet drugs such as clopidogrel.[7]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound (as the hydrochloride salt) is associated with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

- 1. This compound hydrochloride | C9H11Cl2NO2 | CID 12803949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | 141109-17-3 [sigmaaldrich.com]

- 4. Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 71779080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | C9H10ClNO2 | CID 11735787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of Methyl 2-amino-2-(4-chlorophenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-amino-2-(4-chlorophenyl)acetate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of data from its closely related precursor, (R)-2-Amino-2-(4-chlorophenyl)acetic acid, and predicted values for the target methyl ester. This information is crucial for the identification, purity assessment, and structural elucidation of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | Doublet | 2H | Aromatic (ortho to Cl) |

| ~7.3 | Doublet | 2H | Aromatic (meta to Cl) |

| ~5.0 | Singlet | 1H | α-CH |

| ~3.7 | Singlet | 3H | -OCH₃ (Ester methyl) |

| Variable | Broad Singlet | 2H | -NH₂ |

Note: Data for aromatic and α-CH protons are based on the structurally similar (R)-2-Amino-2-(4-chlorophenyl)acetic acid[1]. The chemical shift for the -OCH₃ group is a predicted value for the methyl ester.

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (Ester) |

| ~138 | Aromatic (C-Cl) |

| ~135 | Aromatic (C-CH) |

| ~129 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

| ~58 | α-C |

| ~52 | -OCH₃ |

Note: Data for aromatic and α-C carbons are based on (R)-2-Amino-2-(4-chlorophenyl)acetic acid[1]. The chemical shifts for the ester C=O and -OCH₃ are predicted values.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H stretch (amine) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1600 | Medium | C=C stretch (aromatic) |

| 1000-1100 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-Cl stretch |

Note: These are predicted values based on typical functional group absorption ranges and data for similar compounds.

Mass Spectrometry (MS)

| m/z Ratio | Relative Intensity | Assignment |

| 199/201 | High | [M]⁺, Molecular ion (with ³⁵Cl/³⁷Cl isotope pattern) |

| 140/142 | Medium | [M-COOCH₃]⁺, Loss of carbomethoxy group |

| 111/113 | Medium | [C₇H₆Cl]⁺, Chlorotropylium ion |

Note: The molecular ion peak reflects the molecular weight of the free base C₉H₁₀ClNO₂. The fragmentation pattern is predicted based on the structure.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Acquisition (¹³C NMR):

-

Spectrometer: 100 MHz or higher (corresponding to the proton frequency).

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition:

-

Lower the ATR press to ensure firm and even contact between the sample and the crystal.

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.[1]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by heating a solid sample to induce sublimation.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This will cause ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for chlorine-containing fragments.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

A Comprehensive Technical Guide on the Pivotal Role of Methyl 2-amino-2-(2-chlorophenyl)acetate in the Synthesis of Clopidogrel

An important clarification regarding the core chemical structure: The synthesis of Clopidogrel, a potent antiplatelet agent, critically involves the intermediate Methyl 2-amino-2-(2-chlorophenyl)acetate . The user's query specified the 4-chlorophenyl isomer; however, the established and scientifically validated synthetic pathways to Clopidogrel exclusively utilize the 2-chlorophenyl isomer due to the final drug's molecular structure. This guide will, therefore, focus on the correct and relevant intermediate, Methyl 2-amino-2-(2-chlorophenyl)acetate, to provide an accurate and valuable technical resource.

Clopidogrel, marketed under trade names like Plavix®, functions by irreversibly inhibiting the P2Y12 adenosine diphosphate (ADP) receptor, which plays a crucial role in platelet aggregation and thrombus formation. The synthesis of its active (S)-(+)-enantiomer is a significant focus in pharmaceutical manufacturing. A key chiral building block in several efficient synthetic routes is the (S)-(+)-enantiomer of methyl α-amino-(2-chlorophenyl)acetate. This intermediate is typically introduced through a nucleophilic substitution reaction with a thiophene derivative, followed by a cyclization step to form the core thienopyridine ring system of Clopidogrel.

Core Synthesis Pathway

The primary role of (S)-(+)-methyl 2-amino-2-(2-chlorophenyl)acetate is to serve as the chiral backbone of the clopidogrel molecule. One of the most common industrial syntheses involves the reaction of this amino ester with a suitable 2-thienylethyl leaving group, followed by an intramolecular cyclization.

Caption: General synthesis pathway for (S)-(+)-Clopidogrel.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and process optimization. Below are protocols derived from established synthetic routes.

Preparation of Racemic Clopidogrel from Amide Intermediate

This method involves the conversion of an amide precursor into racemic clopidogrel, which is later resolved.

-

Reaction Setup: A solution of methanol (90 L) and sulfuric acid (26 L) is prepared and dimethyl sulfate (15.5 L) is added at 10°C.

-

Reagent Addition: The reaction mixture is heated to 70°C for 90 minutes, then cooled to 28°C. The amide intermediate (Compound 5, 25 kg) is added.

-

Reaction Conditions: The mixture is heated again to 70°C and stirred for 35 hours before being cooled to 28°C.

-

Workup and Extraction: Dichloromethane (125 L) and water (250 L) are added. The layers are separated, and the aqueous phase is extracted three times with dichloromethane (50 L each). The combined organic layers are washed twice with a 5% sodium carbonate solution (100 L each) and once with water (125 L).

-

Isolation: The organic solvent is completely distilled off under vacuum at a temperature below 40°C to yield crude racemic clopidogrel.

Synthesis of (S)-(+)-Clopidogrel Intermediate (Compound 10)

This protocol details the direct synthesis of the key intermediate leading to the (S)-enantiomer.

-

Reaction Setup: A mixture of 2-(2-Thienyl) ethyl tosylate (in toluene), dipotassium hydrogen phosphate (336.81 kg), and (S)-(+)-methyl 2-amino-2-(2-chlorophenyl)acetate (130 kg) is prepared.

-

Reaction Conditions: The reaction mixture is stirred for 30 hours at 100°C.

-

Workup and Extraction: After cooling to 30°C, toluene (380 L) and water (1125 L) are added. The organic layer is separated and washed with water.

-

Isolation: The solvent is distilled under vacuum to yield the intermediate product.

Resolution of Racemic Methyl 2-amino-2-(2-chlorophenyl)acetate

The chiral resolution of the racemic amino ester is a critical step to ensure the final product is the desired (S)-enantiomer.

Caption: Workflow for the chiral resolution of the key amino ester.

-

Protocol for Resolution:

-

Racemic methyl α-amino-(2-chlorophenyl)acetate (199.5 g) in acetone (960 ml) is added to a pre-cooled solution of (+)-tartaric acid (135 g) in methanol (790 ml) at 20°C.[1]

-

The mixture is maintained at 20°C for 30 minutes, during which a thick slurry forms due to crystallization.[1]

-

The temperature is raised to 30°C and stirred for 20 hours.[1]

-

The precipitated solid, the tartrate salt of the (S)-(+)-enantiomer, is filtered, washed, and dried.[2]

-

The desired (S)-(+)-enantiomer is isolated as a free base from the tartrate salt by reacting with a base like sodium carbonate.[2]

-

Quantitative Data Summary

The efficiency of the synthesis is measured by reaction yield and product purity. The following table summarizes quantitative data reported in various studies for key steps in the synthesis of clopidogrel.

| Step/Product | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

| Amide Intermediate (Compound 5) | Strecker synthesis from o-chloro benzaldehyde | 92% | >98.9% | |

| Racemic Clopidogrel Bisulfate | From amide intermediate | 67.2% | >98.7% | |

| (+)-Clopidogrel Camphor Sulfonate | Resolution of racemic clopidogrel | 64.9% | 99.55% (chiral) | |

| (S)-(+)-o-chlorophenylglycine methyl ester L-(+)-tartrate | Resolution with L-(+)-tartaric acid | 89.6% | >99.3% (optical) | [3] |

| Racemic Clopidogrel Bisulfate | Purification by slurring in acetone | - | 99.57% |

Conclusion

Methyl 2-amino-2-(2-chlorophenyl)acetate is an indispensable chiral precursor in the industrial synthesis of the antiplatelet drug Clopidogrel. The stereochemistry of this intermediate dictates the final enantiomeric purity of the active pharmaceutical ingredient. Efficient synthesis and, critically, the effective resolution of its racemic form are paramount to achieving a high-quality, therapeutically effective product. The methodologies outlined, from N-alkylation and cyclization to the crucial chiral resolution, highlight the central role of this amino ester in one of modern medicine's most important cardiovascular drugs.

References

physical and chemical properties of Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is a derivative of the non-proteinogenic amino acid, 4-chlorophenylglycine. As a chiral building block, it holds significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of various bioactive molecules. Its structural similarity to compounds with known neurological effects has prompted investigations into its potential as a lead compound for the development of novel therapeutics, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of this compound hydrochloride, tailored for professionals in research and drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound hydrochloride are summarized below. These properties are crucial for its handling, formulation, and application in synthetic and biological studies.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁Cl₂NO₂ | [1][2] |

| Molecular Weight | 236.09 g/mol | [1][2] |

| CAS Number | 42718-19-4 | [2][3][4] |

| Appearance | White to off-white solid | |

| Melting Point | 199-202 °C | [5] |

| Solubility | Soluble in polar solvents such as DMSO and ethanol. The aqueous solubility of the related 2-chloro isomer is reported to be 2.3 g/L, suggesting the 4-chloro isomer also possesses some water solubility. | [5] |

| IUPAC Name | This compound;hydrochloride | [1][2] |

Synthesis and Purification

The synthesis of this compound hydrochloride is typically achieved through the esterification of 2-amino-2-(4-chlorophenyl)acetic acid. The following is a generalized experimental protocol based on common esterification methods for amino acids.

Experimental Protocol: Synthesis

Objective: To synthesize this compound hydrochloride via acid-catalyzed esterification.

Materials:

-

2-amino-2-(4-chlorophenyl)acetic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or anhydrous Hydrogen Chloride (HCl) gas

-

Diethyl ether or other suitable non-polar solvent for precipitation

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-2-(4-chlorophenyl)acetic acid in anhydrous methanol.

-

Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble anhydrous HCl gas through the suspension. This step is exothermic and generates the hydrochloride salt of the amino acid and activates the carboxylic acid for esterification.

-

Esterification: After the addition of the acid catalyst, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product, being a hydrochloride salt, may precipitate out of the methanolic solution upon cooling. If not, the volume of methanol can be reduced under reduced pressure.

-

Isolation: Add a non-polar solvent such as diethyl ether to the cooled solution to induce further precipitation of the product.

-

Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified this compound hydrochloride under vacuum to obtain a white to off-white solid.

Experimental Protocol: Purification by Recrystallization

Objective: To purify crude this compound hydrochloride.

Materials:

-

Crude this compound hydrochloride

-

Recrystallization solvent (e.g., a mixture of a polar solvent like ethanol or methanol and a less polar co-solvent like ethyl acetate or diethyl ether)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for hydrochloride salts of amino acid esters include alcohol/ether or alcohol/ester mixtures.[6][7]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

-

Decolorization (if necessary): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The decrease in solubility will cause the pure compound to crystallize. The flask can then be placed in an ice bath to maximize crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | Singlet | 3H | -OCH₃ (methyl ester) |

| ~5.0 | Singlet | 1H | α-CH (methine proton) |

| ~7.4-7.6 | Multiplet | 4H | Aromatic protons of the 4-chlorophenyl ring |

| ~8.5-9.0 | Broad Singlet | 3H | -NH₃⁺ (ammonium protons) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum would exhibit the following approximate chemical shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~53 | -OCH₃ (methyl ester) |

| ~58 | α-C (methine carbon) |

| ~129-135 | Aromatic carbons |

| ~170 | C=O (ester carbonyl) |

FTIR (Fourier-Transform Infrared) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for its functional groups:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400-2800 (broad) | N-H stretch | Ammonium (-NH₃⁺) |

| ~3000-2850 | C-H stretch | Aliphatic (methyl) |

| ~1740 | C=O stretch | Ester |

| ~1600, 1490 | C=C stretch | Aromatic ring |

| ~1100 | C-O stretch | Ester |

| ~830 | C-H out-of-plane bend | para-disubstituted aromatic ring |

Mass Spectrometry (MS)

In mass spectrometry, the molecule would likely show a molecular ion peak corresponding to the free base (after loss of HCl) and characteristic fragmentation patterns. The molecular ion peak for the free base (C₉H₁₀ClNO₂) would be observed at an m/z corresponding to its molecular weight (199.04 g/mol ).

Potential Biological Activity and Signaling Pathways

This compound hydrochloride, as a derivative of an amino acid, is of interest for its potential to interact with biological systems, particularly within the central nervous system. While specific studies on this compound are limited, its structural features suggest potential interactions with key neurotransmitter systems and signaling pathways implicated in neurological health and disease.

Modulation of Neurotransmitter Systems

Amino acid derivatives can act as modulators of neurotransmitter receptors. Given its structural resemblance to glycine and other amino acid neurotransmitters, this compound could potentially interact with:

-

NMDA Receptors: As analogs of glutamate, some amino acid derivatives can act as antagonists or modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[8][9][10] Overactivation of NMDA receptors is implicated in excitotoxicity, a process involved in neuronal damage in various neurological disorders.

-

GABA Receptors: Conversely, some amino acid derivatives can influence the inhibitory gamma-aminobutyric acid (GABA) system.[11][12][13] Modulation of GABAergic neurotransmission is a therapeutic strategy for conditions like anxiety and epilepsy.

Neuroinflammation and Apoptosis

Neuroinflammation is a critical factor in the progression of many neurodegenerative diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[14] Compounds that can modulate this pathway may have neuroprotective effects.

Furthermore, the regulation of apoptosis, or programmed cell death, is crucial for neuronal survival. Small molecules that can interfere with apoptotic pathways are being investigated as potential treatments for neurodegenerative conditions.

The potential for this compound hydrochloride to influence these pathways warrants further investigation to elucidate its specific mechanism of action and therapeutic potential.

Visualizations

Synthesis Workflow

Caption: A generalized workflow for the synthesis and purification of the target compound.

Canonical NF-κB Signaling Pathway

Caption: Overview of the canonical NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Conclusion

This compound hydrochloride is a valuable chemical entity with established utility as a synthetic intermediate and potential as a lead compound in drug discovery. This guide has provided a summary of its known physicochemical properties, a generalized protocol for its synthesis and purification, and an overview of its potential biological activities. Further research is warranted to fully characterize its spectral properties, optimize its synthesis, and elucidate its specific molecular mechanisms of action, particularly in the context of neurological disorders. The information presented herein serves as a foundational resource for scientists and researchers engaged in these pursuits.

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. This compound hydrochloride | C9H11Cl2NO2 | CID 12803949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 42718-19-4 | 4658-5-0L | MDL MFCD00196831 | this compound hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 4. scbt.com [scbt.com]

- 5. Buy Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | 141109-17-3 [smolecule.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. reddit.com [reddit.com]

- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting NMDA receptors with an antagonist is a promising therapeutic strategy for treating neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chronic treatment with a classical neuroleptic alters excitatory amino acid and GABAergic neurotransmission in specific regions of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

CAS number and molecular weight of Methyl 2-amino-2-(4-chlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-amino-2-(4-chlorophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its chemical properties, experimental protocols for its synthesis, and explores its potential biological significance and mechanisms of action, particularly in the context of neuroprotection.

Core Data Presentation

The fundamental properties of this compound hydrochloride are summarized in the table below.

| Parameter | Value | Reference |

| CAS Number | 42718-19-4 | [Source] |

| Molecular Formula | C₉H₁₀ClNO₂·HCl | [Source] |

| Molecular Weight | 236.1 g/mol | [Source] |

Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, beginning with the synthesis of its parent amino acid, 2-amino-2-(4-chlorophenyl)acetic acid, followed by esterification.

Protocol 1: Synthesis of Racemic 2-amino-2-(4-chlorophenyl)acetic acid via Strecker Synthesis

This protocol outlines the synthesis of the racemic amino acid precursor.

Materials:

-

4-chlorobenzaldehyde

-

Ammonium chloride

-

Sodium cyanide

-

Methanol

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

In a suitable reactor, dissolve 4-chlorobenzaldehyde in methanol.

-

Cool the mixture to 0-5 °C.

-

Add an aqueous solution of ammonium chloride, followed by the slow, subsurface addition of an aqueous solution of sodium cyanide over 2-3 hours, while maintaining the temperature below 10 °C.

-

Stir the resulting slurry at 10-15 °C for 24 hours.

-

Slowly add concentrated hydrochloric acid, ensuring the temperature does not exceed 30 °C.

-

Heat the mixture to 80-90 °C and maintain for 12 hours to facilitate the hydrolysis of the aminonitrile.

-

Cool the reaction mixture to 20-25 °C to allow the racemic 2-amino-2-(4-chlorophenyl)acetic acid to precipitate.

-

Filter the solid, wash with cold water, and dry under a vacuum at 60 °C.

Protocol 2: Esterification to this compound hydrochloride

This protocol describes a general and efficient method for the esterification of amino acids.[1]

Materials:

-

2-amino-2-(4-chlorophenyl)acetic acid (from Protocol 1)

-

Methanol

-

Trimethylchlorosilane (TMSCl)

Procedure:

-

In a round-bottom flask, suspend the 2-amino-2-(4-chlorophenyl)acetic acid in methanol.

-

Slowly add trimethylchlorosilane to the suspension with stirring.

-

Continue to stir the resulting solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, concentrate the reaction mixture using a rotary evaporator to yield the product, this compound hydrochloride.

Potential Mechanism of Action and Signaling Pathways

While the specific signaling pathways modulated by this compound are not extensively elucidated in the current literature, its structural similarity to other neuroprotective agents and its nature as an amino acid derivative suggest potential interactions with key cellular signaling cascades. The following diagram illustrates a logical workflow of its potential neuroprotective mechanism.

Caption: Proposed neuroprotective mechanism of this compound.

Discussion of Potential Signaling Pathways

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in transducing extracellular signals to cellular responses, including cell proliferation, differentiation, and apoptosis. In the context of neurodegeneration, overactivation of certain MAPK pathways can lead to neuronal cell death. As a potential neuroprotective agent, this compound may exert its effects by modulating the MAPK cascade, thereby mitigating stress-induced neuronal damage.

-

mTOR Pathway: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. The mTOR signaling pathway integrates inputs from growth factors and amino acids. Given that the compound is an amino acid derivative, it could potentially interact with the mTOR pathway, influencing cellular processes that enhance neuronal survival and resilience.

-

Glutamate Receptor Interaction: Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are pivotal in neuronal signaling. Excitotoxicity, a process where excessive glutamate receptor stimulation leads to neuronal damage, is a common mechanism in many neurological disorders. Phenylglycine derivatives are known to interact with glutamate receptors. It is plausible that this compound could act as an antagonist or modulator at glutamate receptors, thereby preventing excitotoxic neuronal death.

This technical guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. The provided protocols and mechanistic insights aim to facilitate further investigation into the promising potential of this compound.

References

Solubility Profile of Methyl 2-amino-2-(4-chlorophenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-2-(4-chlorophenyl)acetate is a key starting material and intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent clopidogrel. A thorough understanding of its solubility in common organic solvents is crucial for optimizing reaction conditions, developing efficient purification strategies, and ensuring high yield and purity of the final product. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, based on an extensive review of scientific literature and patent documents.

Solubility Data

The following table summarizes the observed solubility behavior of this compound and its common salt forms in various organic solvents, as inferred from documented laboratory procedures. This information is critical for solvent selection in synthesis, extraction, and crystallization processes.

| Solvent | Compound Form | Temperature | Observed Solubility Behavior | Inference | Source Type |

| Dichloromethane | Free Base | Room Temperature | Used for extraction | High | Patent |

| Methanol | Free Base | Room Temperature | Used as a reaction solvent | Soluble | Patent |

| Acetone | Free Base | Room Temperature | Used in crystallization mixtures | Moderately Soluble | Patent |

| Methanol/Acetone Mixture | Tartrate Salt | Cooled (e.g., 5°C) | Used for crystallization | Sparingly Soluble (in cold mixture) | Patent |

| Methanol/Acetone Mixture | Tartrate Salt | Room Temperature | Soluble upon heating | Soluble (in hot mixture) | Patent |

| Toluene | Free Base | Room Temperature | Used as a reaction solvent | Soluble | Patent |

| Ethyl Acetate | Hydrochloride Salt | Not Specified | Used for isolation | Sparingly Soluble | Patent |

| Water | Hydrochloride Salt | Room Temperature | Soluble | High | Patent |

Experimental Protocols

The following are representative experimental protocols adapted from the scientific and patent literature that provide insight into the solubility characteristics of this compound.

Protocol 1: Free Base Extraction

This protocol describes a typical liquid-liquid extraction procedure to isolate the free base form of this compound, indicating its high solubility in dichloromethane.

-

Neutralization: The hydrochloride salt of racemic this compound is dissolved in water.

-

Basification: A solution of sodium bicarbonate or potassium bicarbonate is added dropwise under stirring to adjust the pH of the aqueous solution to 7-8, converting the salt to its free base.

-

Extraction: Dichloromethane is added to the aqueous solution, and the mixture is stirred vigorously. The layers are then allowed to separate.

-

Isolation: The organic (dichloromethane) layer, containing the dissolved free base, is collected. The aqueous layer is typically extracted two more times with dichloromethane to maximize recovery.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the free base as an oil or solid.

Protocol 2: Crystallization of the Tartrate Salt

This protocol for the resolution of racemic this compound via diastereomeric salt formation with L-(+)-tartaric acid highlights the temperature-dependent solubility of the tartrate salt in a methanol/acetone mixture.

-

Dissolution: S-(+)-Methyl 2-amino-2-(4-chlorophenyl)acetate L-(+)-tartrate is dissolved in methanol at room temperature with stirring.

-

Antisolvent Addition: Acetone is added to the methanol solution.

-

Crystallization: The mixture is stirred at room temperature for several hours. It is then cooled in an ice-water bath to a temperature below 5°C to induce crystallization of the tartrate salt.

-

Isolation: The precipitated crystals are collected by suction filtration.

-

Washing: The filter cake is washed with a small amount of a cold methanol/acetone mixed solution to remove impurities.

-

Drying: The purified crystals are dried to yield the final product.

Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and concepts related to the solubility and purification of this compound.

Stability and Storage of Methyl 2-amino-2-(4-chlorophenyl)acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-amino-2-(4-chlorophenyl)acetate. The information herein is critical for maintaining the integrity, purity, and potency of this compound in research and pharmaceutical development settings. This document details potential degradation pathways, outlines protocols for stability assessment, and offers guidelines for proper handling and storage.

General Stability Profile

This compound is a molecule that requires careful handling and storage to prevent degradation. While specific stability data for this ester is not extensively available in public literature, information on the closely related (R)-2-Amino-2-(4-chlorophenyl)acetic acid provides valuable insights into its potential stability profile. The primary degradation pathways for similar compounds include hydrolysis, oxidation, and photolysis.[1]

Recommended Storage Conditions:

To ensure the long-term stability of this compound, the following storage conditions are recommended based on safety data sheets and general best practices for analogous compounds:

| Parameter | Recommendation | Source |

| Temperature | Store in a cool, dry place. Long-term storage at -20°C to -80°C is advisable for solutions. | [1] |

| Light | Keep in a tightly closed container, protected from light. | [1] |

| Atmosphere | Store in a well-ventilated area. For solutions prone to oxidation, consider using de-gassed solvents. | [1] |

| Container | Use tightly sealed containers. For solutions, low-binding microcentrifuge tubes or silanized glass vials are recommended to prevent adsorption. |

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1] The following table summarizes the expected stability of this compound under various stress conditions, based on the behavior of similar compounds.

| Stress Condition | Expected Stability | Potential Degradation Pathways |

| Acidic (e.g., 0.1 M HCl) | Likely susceptible to hydrolysis of the methyl ester to form 2-amino-2-(4-chlorophenyl)acetic acid. The protonated amine group may offer some stability against other degradation pathways. | Ester hydrolysis |

| Basic (e.g., 0.1 M NaOH) | Prone to rapid hydrolysis of the methyl ester. Racemization at the chiral center is also a possibility. | Ester hydrolysis, Racemization |

| Oxidative (e.g., 3% H₂O₂) | The amino group may be susceptible to oxidation. | Oxidation of the amine |

| Thermal (e.g., 60°C) | Degradation is possible, with the rate dependent on the duration and temperature. | To be determined by experimental studies |

| Photolytic (ICH Q1B) | Exposure to light may induce degradation. | Photodegradation |

Potential Degradation Pathway

The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the ester bond to yield 2-amino-2-(4-chlorophenyl)acetic acid and methanol.

Caption: Hydrolytic Degradation Pathway.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Materials:

-

This compound

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Hydrogen peroxide (3%)

-

Methanol or other suitable solvent

-

HPLC grade water

-

Buffer solutions (pH 3, 7, 9)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[1]

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours.[1]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.[1]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1]

-

Thermal Degradation: Heat the stock solution at 60°C for 48 hours.[1]

-

Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[1]

-

Sample Analysis: At specified time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC method.[1]

Caption: Forced Degradation Experimental Workflow.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products. The following is a recommended starting point for method development.

| Parameter | Suggested Condition |

| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |

| Gradient | To be optimized to achieve separation |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate the ability to distinguish the analyte from its degradation products.

-

Linearity: Establish a linear relationship between concentration and response.

-

Accuracy: Determine the closeness of test results to the true value.

-

Precision: Assess the degree of scatter between a series of measurements.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Summary of Recommendations

-

Storage: Store this compound in a cool, dry, and dark place in a tightly sealed container. For solutions, prefer frozen storage (-20°C to -80°C) in single-use aliquots to avoid freeze-thaw cycles.

-

Handling: Handle the compound in a well-ventilated area, avoiding exposure to incompatible materials.

-

Stability Testing: Conduct forced degradation studies to understand the stability profile and identify potential degradation products.

-

Analytical Method: Develop and validate a stability-indicating HPLC method for accurate quantification and purity assessment.

This guide provides a foundational understanding of the stability and storage considerations for this compound. It is imperative for researchers to perform their own stability studies to determine the specific shelf-life and degradation pathways under their unique experimental and formulation conditions.

References

Methodological & Application

detailed synthesis protocol for Methyl 2-amino-2-(4-chlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step protocol for the synthesis of Methyl 2-amino-2-(4-chlorophenyl)acetate, a valuable intermediate in pharmaceutical and fine chemical development. The synthesis involves an initial Strecker reaction to produce the amino acid, followed by esterification to yield the final product.

Data Summary

The following table summarizes the key quantitative data for the two-stage synthesis process.

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield |

| 1 | Strecker Synthesis | 4-chlorobenzaldehyde, Ammonium chloride, Sodium cyanide, Hydrochloric acid | Methanol, Water | 0-15 °C then 80-90 °C | 24 h then 12 h | Not explicitly stated, but similar syntheses report yields in the range of 50-70%. |

| 2 | Esterification | 2-amino-2-(4-chlorophenyl)acetic acid, Thionyl chloride (SOCl₂) | Methanol | 0 °C to Room Temp. | 5 h | ~98% |

Experimental Protocols

Step 1: Synthesis of Racemic 2-amino-2-(4-chlorophenyl)acetic acid via Strecker Synthesis

This protocol outlines the synthesis of the intermediate amino acid from 4-chlorobenzaldehyde.[1]

Materials:

-

4-chlorobenzaldehyde

-

Methanol

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Water

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

In a suitable reactor, charge 4-chlorobenzaldehyde and methanol.

-

Cool the mixture to 0-5 °C.

-

Add a solution of ammonium chloride in water, followed by the slow, subsurface addition of a solution of sodium cyanide in water over 2-3 hours, ensuring the temperature is maintained below 10 °C.[1]

-

Stir the resulting slurry at 10-15 °C for 24 hours.[1]

-

For hydrolysis, slowly add concentrated hydrochloric acid to the reaction mixture, not exceeding 30 °C.

-

Heat the mixture to 80-90 °C and maintain for 12 hours to complete the hydrolysis of the aminonitrile.[1]

-

Cool the reaction mixture to 20-25 °C to allow the racemic 2-amino-2-(4-chlorophenyl)acetic acid to precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum at 60 °C to a constant weight.

Step 2: Synthesis of this compound hydrochloride via Esterification

This protocol describes the esterification of the amino acid to its methyl ester hydrochloride salt using thionyl chloride in methanol. This method is adapted from a procedure for the 2-chloro isomer, which is expected to have similar reactivity.

Materials:

-

2-amino-2-(4-chlorophenyl)acetic acid

-

Anhydrous Methanol

-

Thionyl chloride (SOCl₂)

Procedure:

-

In a dry flask, suspend 2-amino-2-(4-chlorophenyl)acetic acid (1 equivalent) in anhydrous methanol.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension. The reaction of thionyl chloride with methanol is exothermic and generates HCl in situ, which catalyzes the esterification.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 5 hours.

-

Monitor the reaction for completion using a suitable method (e.g., TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride, yielding the crude this compound hydrochloride. The product can be further purified by recrystallization if necessary.

Synthesis Workflow

The following diagram illustrates the two-step synthesis process from the starting material to the final product.

Caption: Two-step synthesis of this compound hydrochloride.

References

chiral resolution of Methyl 2-amino-2-(4-chlorophenyl)acetate using tartaric acid

Application Notes & Protocols

Topic: Chiral Resolution of Methyl 2-amino-2-(4-chlorophenyl)acetate using Tartaric Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral separation is a critical process in the pharmaceutical industry for the production of enantiomerically pure compounds, as different enantiomers of a drug can exhibit varied pharmacological and toxicological effects.[1][2] this compound is a key chiral intermediate in the synthesis of various pharmaceutical agents. One of the most established and industrially viable methods for separating enantiomers is classical chemical resolution through the formation of diastereomeric salts.[1][3] This process involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.[1][4]

This document provides a detailed protocol for the chiral resolution of racemic this compound using L-(+)-tartaric acid as the resolving agent. The method relies on the differential solubility of the two diastereomeric salts formed: [(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate]·[L-tartrate] and [(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate]·[L-tartrate].

Principle of Resolution

The resolution process is based on the reaction of the racemic amine ester with an optically pure chiral acid, L-(+)-tartaric acid, to form a mixture of diastereomeric salts.[1][4]

-

(R,S)-Methyl 2-amino-2-(4-chlorophenyl)acetate + L-(+)-Tartaric Acid →

-

Diastereomeric Salt A: (R)-Amine Ester · L-Tartrate

-

Diastereomeric Salt B: (S)-Amine Ester · L-Tartrate

-

These diastereomeric salts possess different physicochemical properties, most notably different solubilities in a given solvent system.[4] By carefully selecting the solvent and controlling crystallization conditions, one diastereomer will preferentially crystallize from the solution while the other remains in the mother liquor.[4] The crystallized salt is then isolated by filtration. Subsequently, the salt is treated with a base to break the ionic bond, liberating the enantiomerically enriched free amine ester and regenerating the tartaric acid, which can potentially be recovered.[5]

Experimental Protocol

This protocol outlines the steps for the diastereomeric salt crystallization, isolation, and liberation of the enantiomerically enriched product.

3.1 Materials and Reagents

-

Racemic this compound

-

L-(+)-Tartaric Acid (enantiomerically pure)

-

Methanol (or other suitable solvent like ethanol, isopropanol)

-

Sodium Hydroxide (NaOH) solution (e.g., 1 M)

-

Dichloromethane (DCM) or other suitable organic extraction solvent

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl) for pH adjustment (if necessary)

-

Deionized Water

3.2 Procedure: Diastereomeric Salt Formation and Crystallization

-

Dissolution: In a suitable reaction flask, dissolve racemic this compound (1.0 molar equivalent) in a minimum amount of warm methanol.

-

Resolving Agent Addition: In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 molar equivalent) in warm methanol. The use of a half equivalent of the resolving agent can sometimes be effective and more economical.[6]

-

Salt Formation: Slowly add the tartaric acid solution to the solution of the racemic ester while stirring.

-

Crystallization: Allow the resulting solution to cool slowly to room temperature to induce crystallization. The cooling rate should be controlled to promote the formation of well-defined crystals.[5] If no crystals form, the solution can be further cooled in an ice bath or stored in a refrigerator. Seeding with a previously obtained crystal of the desired diastereomeric salt can facilitate crystallization.[5]

-

Maturation: Stir the resulting slurry at a controlled temperature (e.g., 0-5 °C) for a period of 2 to 12 hours to allow the crystallization to reach equilibrium.[6]

-

Isolation: Isolate the precipitated diastereomeric salt by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.[5]

-

Drying: Dry the isolated crystals under vacuum to a constant weight.

3.3 Procedure: Liberation of the Enantiomerically Enriched Ester

-

Dissolution: Suspend the dried diastereomeric salt in a mixture of water and an organic solvent such as dichloromethane (DCM).

-

Basification: Add a base (e.g., 1 M NaOH solution) dropwise while stirring vigorously until the pH of the aqueous layer is basic (pH > 10). This will break the salt and liberate the free amine ester into the organic layer.[5]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with fresh portions of DCM.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the enantiomerically enriched this compound.

-

Analysis: Determine the yield, specific rotation, and enantiomeric excess (ee) of the product using polarimetry and chiral HPLC, respectively.

Data Presentation

Effective chiral resolution requires careful optimization of parameters such as solvent, temperature, and stoichiometry. The following table provides a template for recording and comparing results from different experimental conditions.

| Experiment ID | Molar Ratio (Ester:Acid) | Solvent System | Crystallization Temp. (°C) | Yield (%) | Enantiomeric Excess (ee %) | Specific Rotation [α] |

| EX-01 | 1 : 1 | Methanol | 4 | Data | Data | Data |

| EX-02 | 1 : 0.5 | Methanol | 4 | Data | Data | Data |

| EX-03 | 1 : 1 | Ethanol | 4 | Data | Data | Data |

| EX-04 | 1 : 1 | Isopropanol | 25 -> 4 | Data | Data | Data |

Note: Yield is calculated based on the theoretical maximum of 50% for a single enantiomer from a racemic mixture.

Visualized Workflow

The following diagram illustrates the key stages of the chiral resolution process.

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

Application Notes and Protocols for Enantiomeric Excess Determination by Chiral HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pharmaceutical industry and chemical research, the stereochemistry of a molecule is of paramount importance, as enantiomers can exhibit significantly different pharmacological, toxicological, and metabolic properties.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely adopted analytical technique for the separation and quantification of enantiomers, enabling the determination of enantiomeric excess (ee).[2] This document provides a detailed, step-by-step guide to developing and implementing a chiral HPLC method for this purpose.

The direct method, which employs a chiral stationary phase, is the most common approach for enantiomeric separation by HPLC.[2] This method relies on the differential interaction of the enantiomers with the CSP, leading to different retention times and subsequent separation.[2] The selection of the appropriate CSP is a critical first step in method development.[3] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and widely used for a broad range of chiral compounds.[3]

Chiral Stationary Phase (CSP) Selection

The choice of the chiral stationary phase is the most critical factor in achieving a successful enantiomeric separation.[3] Different classes of CSPs exhibit different chiral recognition mechanisms. A preliminary screening of different columns is often the most effective approach to finding a suitable stationary phase.[1]

Table 1: Common Chiral Stationary Phases and Their Applications

| Chiral Stationary Phase (CSP) Type | Chiral Selector Examples | Typical Applications | Chromatographic Modes |

| Polysaccharide-Based | Cellulose and Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad applicability for a wide range of chiral compounds, including pharmaceuticals and natural products.[3][4] | Normal Phase, Reversed-Phase, Polar Organic |

| Protein-Based | α1-acid glycoprotein (AGP), Cellobiohydrolase (CBH) | Separation of ionizable compounds, particularly amines and carboxylic acids.[4] | Reversed-Phase |

| Cyclodextrin-Based | Native and derivatized β- and γ-cyclodextrins | Compounds that can form inclusion complexes, particularly those with aromatic rings.[4] | Reversed-Phase, Polar Organic |

| Pirkle-Type (Brush-Type) | (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-acceptor/π-donor interactions, suitable for aromatic compounds, amides, esters, and carbamates.[4] | Normal Phase, Reversed-Phase |

| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Versatile for polar, ionizable, and neutral analytes; compatible with LC-MS. | Reversed-Phase, Polar Ionic, Normal Phase |

Experimental Protocol: A Step-by-Step Chiral HPLC Method

This protocol outlines a general workflow for the development of a chiral HPLC method for determining enantiomeric excess. Specific parameters will need to be optimized for the analyte of interest.

Materials and Reagents

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, acetonitrile, methanol)

-

High-purity water (for reversed-phase)

-

Additives (e.g., trifluoroacetic acid (TFA) for acidic compounds, diethylamine (DEA) for basic compounds)[1]

-

Racemic standard of the analyte

-

Individual enantiomer standards (if available)

-

Sample dissolved in a suitable solvent

Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Diode Array Detector).

-

Chiral HPLC column(s) for screening.

Sample Preparation

-

Dissolution: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 0.1-1 mg/mL.[2] The sample solvent should ideally be the same as the mobile phase to avoid peak distortion.

-

Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Method Development and Optimization

A systematic approach to method development is crucial for achieving optimal separation.[3]

-

Column Screening:

-